molecular formula C13H20N2OS B6057144 N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide

N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide

Cat. No.: B6057144
M. Wt: 252.38 g/mol
InChI Key: XKXSTTBRSYREIW-UHFFFAOYSA-N
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Description

“N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen (N), and a thienyl group, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a rigid, three-dimensional structure, while the acetamide group can participate in hydrogen bonding, and the thienyl group contributes to the compound’s aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The piperidine nitrogen might act as a base or a nucleophile, the carbonyl group in the acetamide could be attacked by nucleophiles, and the thienyl group might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group might increase its solubility in polar solvents, while the aromatic thienyl group might contribute to its UV-visible absorption spectrum .

Biochemical Analysis

Biochemical Properties

N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptors in the central nervous system, potentially influencing neurotransmitter activity . The nature of these interactions often involves binding to receptor sites, which can modulate the activity of the receptors and influence downstream signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in neurotransmission, leading to changes in cellular responses. Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, which can lead to either inhibition or activation of these targets . This binding can result in changes in gene expression, either upregulating or downregulating the expression of certain genes. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential long-term impacts in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including disruptions in normal cellular function and potential damage to tissues. Understanding the dosage effects is essential for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with metabolic enzymes, which can lead to its biotransformation into different metabolites . These metabolic pathways can influence the compound’s activity and duration of action within the body. Additionally, the compound’s interaction with cofactors and other metabolic intermediates can affect the overall metabolic flux and levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its effects on cellular processes.

Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c16-13(11-12-5-4-10-17-12)14-6-9-15-7-2-1-3-8-15/h4-5,10H,1-3,6-9,11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXSTTBRSYREIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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